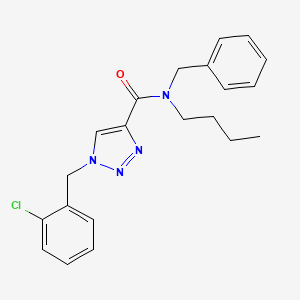![molecular formula C19H18O5 B4955725 propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, also known as PMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PMA belongs to the family of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is not fully understood, but it is believed to exert its effects through various pathways. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and survival. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In cancer cells, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to induce apoptosis and cell cycle arrest by activating the ERK pathway. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. Another advantage is its synthetic nature, which allows for easy access and manipulation. However, one limitation of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the ERK pathway and HDACs. Additionally, future research could focus on developing more water-soluble derivatives of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate to improve its administration in vivo.
Synthesemethoden
The synthesis of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methylcoumarin-6-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate.
Wissenschaftliche Forschungsanwendungen
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Eigenschaften
IUPAC Name |
propyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOMJKUQINBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)

![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)